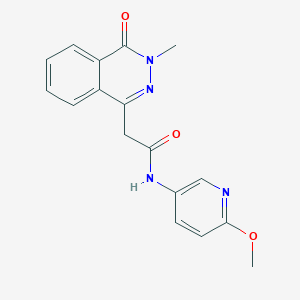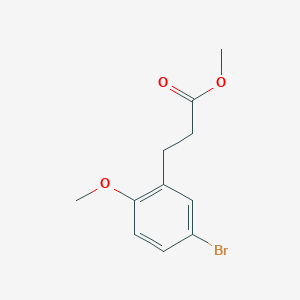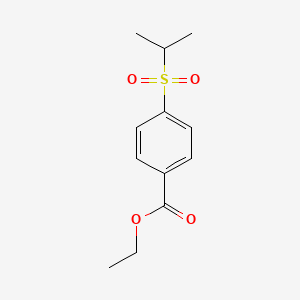
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPA-NOTA and is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. In
Mecanismo De Acción
MPA-NOTA acts as a chelator by binding to radiometals and forming stable complexes. These complexes can then be used to label proteins and peptides for imaging purposes. The stability of the complex formed between MPA-NOTA and radiometals is crucial for the accuracy of the imaging results.
Biochemical and Physiological Effects:
MPA-NOTA has been shown to have low toxicity and is well-tolerated in vivo. The compound has a high binding affinity for radiometals, making it an effective chelator for imaging purposes. MPA-NOTA has also been shown to have a long half-life, allowing for imaging over an extended period.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA-NOTA for imaging purposes is its high binding affinity for radiometals. This allows for accurate and sensitive imaging of biological processes. Additionally, MPA-NOTA has a long half-life, allowing for imaging over an extended period. One limitation of using MPA-NOTA is its potential for non-specific binding, which can lead to inaccurate imaging results.
Direcciones Futuras
There are several future directions for the use of MPA-NOTA in medical research. One area of interest is the development of MPA-NOTA-based theranostics, which involves the use of the compound for both imaging and therapy. Another future direction is the development of MPA-NOTA-based probes for imaging specific biomolecules such as enzymes and receptors. Additionally, the use of MPA-NOTA in combination with other imaging techniques such as MRI and CT scans is an area of ongoing research.
Conclusion:
In conclusion, MPA-NOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. MPA-NOTA has been shown to have low toxicity, high binding affinity for radiometals, and a long half-life, making it an effective chelator for imaging purposes. Ongoing research is focused on the development of MPA-NOTA-based theranostics, probes for imaging specific biomolecules, and the use of MPA-NOTA in combination with other imaging techniques.
Métodos De Síntesis
The synthesis of MPA-NOTA involves the reaction of 6-methoxypyridin-3-amine and 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this reaction is typically high, making it an efficient method for synthesizing MPA-NOTA.
Aplicaciones Científicas De Investigación
MPA-NOTA has been widely used in medical research for imaging purposes. This compound is a chelator that can be labeled with radiometals such as copper-64, gallium-68, and zirconium-89. These radiometals can then be used to label proteins and peptides, allowing for non-invasive imaging of biological processes. MPA-NOTA has been used in the imaging of various diseases such as cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-11-7-8-16(24-2)18-10-11/h3-8,10H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFLWYNZUTSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)